Formic acid--chloromethanol (1/1)

Description

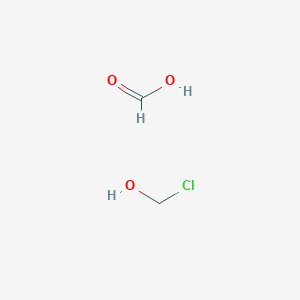

Formic acid–chloromethanol (1/1) is a molecular complex formed through a 1:1 stoichiometric interaction between formic acid (HCOOH) and chloromethanol (ClCH₂OH). This complex likely stabilizes via hydrogen bonding between the hydroxyl group of formic acid and the chlorine or hydroxyl moiety of chloromethanol, though explicit structural data are absent in the provided evidence. Formic acid (CAS 64-18-6) is a simple carboxylic acid with high volatility and corrosivity, widely used in industrial applications . Chloromethanol, a chlorinated derivative of methanol, exhibits unique reactivity due to the electron-withdrawing chlorine atom, which influences its bond dissociation energies and molecular geometry .

Properties

IUPAC Name |

chloromethanol;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTBPPDKNJLZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)Cl.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60785048 | |

| Record name | Formic acid--chloromethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30566-31-5 | |

| Record name | Formic acid--chloromethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid–chloromethanol (1/1) can be synthesized through the reaction of formic acid with chloromethanol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and chloromethanol in a suitable solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of formic acid–chloromethanol (1/1) involves similar synthetic routes but on a larger scale. The process may include additional steps such as continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Formic acid–chloromethanol (1/1) undergoes various chemical reactions, including:

Oxidation: The formic acid component can be oxidized to carbon dioxide and water.

Reduction: The chloromethanol component can be reduced to methanol.

Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, such as hydroxide ions, to form methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed under basic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Methanol.

Substitution: Methanol and corresponding substituted products.

Scientific Research Applications

Formic acid–chloromethanol (1/1) has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.

Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: Applied in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of formic acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions, while the chloromethanol component can undergo nucleophilic substitution reactions. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Bonding Properties

Chloromethanol’s Cl–C bond dissociation energy (BDE) and angular geometry distinguish it from other organochlorides. Key comparisons include:

| Compound | Bond Type | ReaxFF BDE (eV) | QM-Calculated BDE (eV) | Bond Distance (Å) | Angle (Cl–C–O) |

|---|---|---|---|---|---|

| Chloromethanol | Cl–C | 3.2 | 3.5 (CASSCF/NEVPT2) | 1.78 | 108° |

| Dichloride (Cl–Cl) | Cl–Cl | 2.4 | 2.8 (CASSCF/NEVPT2) | 2.02 | N/A |

| Acetyl chloride | Cl–O | 4.1 | 4.3 (CASSCF/NEVPT2) | 1.64 | N/A |

| Hydrogen chloride | Cl–H | 4.5 | 4.6 (CASSCF/NEVPT2) | 1.27 | N/A |

Data sourced from ReaxFF and quantum mechanical (QM) studies .

- The Cl–C bond in chloromethanol is weaker than Cl–O in acetyl chloride but stronger than Cl–Cl in dichloride. This suggests moderate stability, influenced by the electron-withdrawing chlorine atom.

- The Cl–C–O angle (108°) in chloromethanol deviates from idealized tetrahedral geometry, likely due to steric and electronic effects .

Volatility and Environmental Behavior

| Condition | Formic Acid Emission Rate (µg m⁻² h⁻¹) | Chloromethanol Data |

|---|---|---|

| 23°C, 50% RH | 300 (peak) | Not available |

| 10°C, 20% RH | 75–150 (reduced) | Not available |

Data derived from wood/paper emission studies .

- Formic acid emissions decrease significantly under low temperature and humidity, suggesting the complex may exhibit similar sensitivity.

- Chloromethanol’s volatility is unquantified in the evidence, but chlorine’s electronegativity likely reduces vapor pressure compared to methanol.

Reactivity and Functional Group Interactions

- Chlorine Effects: The Cl atom in chloromethanol increases acidity at the hydroxyl group compared to methanol, altering reaction pathways (e.g., nucleophilic substitution vs. esterification) .

Q & A

Basic Research Questions

Q. How can experimental conditions be optimized to quantify formic acid release from organic materials under varying environmental parameters?

- Methodological Answer : Design experiments using controlled chambers to measure formic acid emissions from materials like wood or paper. Maintain precise temperature (e.g., 10–23°C) and relative humidity (20–50%) gradients using calibrated environmental control systems. Collect emissions data via gas chromatography-mass spectrometry (GC-MS) for VOC profiling and quantify formic acid using high-performance liquid chromatography (HPLC) with UV detection. Normalize emission rates per surface area (µg m⁻² h⁻¹) and validate results against field measurements in real-world storage environments .

Q. What analytical challenges arise when detecting formic acid via gas chromatography (GC), and how can they be resolved?

- Methodological Answer : GC with flame ionization detection (FID) lacks sensitivity for formic acid due to its low ionization efficiency. Instead, use GC coupled with mass spectrometry (GC-MS) for qualitative identification. For quantification, employ HPLC with a strong cation-exchange column (e.g., Aminex HPX-87H) and UV detection at 210 nm. Validate results using internal standards and cross-check with ion chromatography to address potential co-elution issues .

Q. How does reducing temperature and humidity affect formic acid emission rates in heritage conservation studies?

- Methodological Answer : Lowering temperature from 23°C to 10°C reduces emission rates by a factor of 2–4, while decreasing relative humidity from 50% to 20% halves emissions. Use climate-controlled chambers to simulate these conditions and apply kinetic modeling (e.g., Arrhenius equations) to predict long-term degradation. Pair these experiments with material-specific VOC profiling to distinguish formic acid sources from confounding factors like microbial activity .

Advanced Research Questions

Q. How can transcriptomic analysis elucidate formic acid metabolism in extremophiles like Methylacidiphilum spp.?

- Methodological Answer : Perform chemostat cultivations at steady-state growth conditions (e.g., pH 2.5, 45°C) with formic acid as the sole carbon source. Harvest biomass for RNA sequencing to identify differentially expressed genes (e.g., pmoCAB3 operon for methane oxidation, formate dehydrogenase genes). Validate metabolic pathways via enzyme activity assays (e.g., formate dehydrogenase activity at varying pH) and correlate with intracellular pH measurements using fluorescent probes .

Q. What experimental strategies resolve contradictions in formic acid quantification across analytical platforms?

- Methodological Answer : When GC-FID fails to quantify formic acid (e.g., due to low sensitivity), combine HPLC-UV with nuclear magnetic resonance (NMR) for structural confirmation. For microbial studies, cross-validate extracellular formic acid concentrations using ion-selective electrodes and intracellular pools via metabolomic profiling. Address discrepancies by standardizing calibration curves across methods and reporting detection limits explicitly .

Q. How does continuous cultivation in bioreactors reveal hidden metabolic flexibility in formic acid-utilizing microbes?

- Methodological Answer : Use chemostats (dilution rate = 0.0052 h⁻¹) to maintain steady-state growth on formic acid. Monitor biomass productivity via cell dry weight and substrate consumption via HPLC. Compare transcriptomes under batch vs. continuous conditions to identify stress-response genes (e.g., heat shock proteins) and energy-efficient pathways. Integrate proteomic data to confirm enzyme expression levels (e.g., formate dehydrogenase) .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in formic acid emission studies for archival materials?

- Methodological Answer : Report emission rates with standardized units (µg m⁻² h⁻¹) and explicitly state chamber parameters (temperature, humidity, air exchange rate). Publish raw chromatograms and HPLC calibration data as supplementary materials. Use institutional repositories for long-term data access and adhere to journal-specific protocols for experimental detail (e.g., Beilstein Journal guidelines for compound characterization) .

Q. How should researchers address variability in VOC profiles when studying formic acid as a degradation marker?

- Methodological Answer : Conduct parallel experiments with control materials (e.g., inert surfaces) to distinguish background VOCs. Apply multivariate statistical analysis (e.g., PCA) to identify formic acid-specific emission patterns. Replicate studies across multiple batches of materials and validate with accelerated aging tests to confirm degradation correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.